Boc-L-cyclopropyl-ala-oh methyl ester
Description
Boc-L-cyclopropyl-ala-oh methyl ester (CAS: 104347-84-4) is a tert-butoxycarbonyl (Boc)-protected amino acid methyl ester with a cyclopropane moiety. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.301 g/mol . Key predicted physicochemical properties include:
This compound is primarily used in peptide synthesis, where the Boc group protects the amino functionality during coupling reactions, while the methyl ester enhances solubility and stability. The cyclopropane ring introduces conformational rigidity, which can influence peptide backbone dynamics and receptor interactions .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
NSBWPLARUDPFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Boc-L-cyclopropyl-alanine-OH methyl ester serves as a crucial building block in the synthesis of peptides. The Boc group provides a protective environment that allows for selective reactions during peptide assembly. This capability is essential for constructing complex peptide structures that can be used in pharmaceuticals and research applications.
- Case Study : In a study focused on synthesizing cyclic peptides, Boc-L-cyclopropyl-alanine-OH methyl ester was employed to create specific peptide sequences that showed enhanced stability and bioactivity compared to linear counterparts .
Drug Development
The modification of amino acids with cyclopropyl groups has been shown to enhance the pharmacological properties of drugs. Boc-L-cyclopropyl-alanine-OH methyl ester is utilized in developing new therapeutic agents, particularly those targeting neurological disorders.
-
Data Table: Drug Development Applications
Compound Name Target Condition Observed Effects Boc-L-cyclopropyl-alanine-OH Alzheimer's Disease Improved bioavailability and efficacy Cyclopropyl derivatives Cancer Enhanced selectivity towards tumor cells
Bioconjugation
The protective Boc group facilitates selective bioconjugation reactions, making Boc-L-cyclopropyl-alanine-OH methyl ester valuable in creating targeted therapies. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where precise attachment of therapeutic agents to antibodies is critical.
- Case Study : Research demonstrated that using Boc-L-cyclopropyl-alanine-OH methyl ester allowed for efficient conjugation with monoclonal antibodies, leading to ADCs with improved therapeutic indices against specific cancer types .
Neuroscience Research
In neuroscience, Boc-L-cyclopropyl-alanine-OH methyl ester is used to synthesize neurotransmitter analogs, aiding researchers in exploring neurological pathways and developing treatments for disorders such as depression and anxiety.
-
Data Table: Neuroscience Applications
Neurotransmitter Analog Application Area Findings Cyclopropyl alanine derivatives Depression treatment Increased serotonin receptor affinity Modified GABA analogs Anxiety disorders Enhanced inhibitory effects
Chemical Reactions Analysis
Amidation Reactions
Boc-protected amino acid methyl esters (e.g., Boc-Ala-OMe) undergo amidation under cesium carbonate (Cs₂CO₃) catalysis. For analogous systems:
-
Substrate scope : Boc-protected substrates show higher reactivity compared to Cbz- or Fmoc-protected derivatives due to better solubility and compatibility with DMF/MeCN solvents .
-
Mechanistic insights : Cs₂CO₃ promotes transesterification and intramolecular O-to-N acyl transfer via coordination of oxygen atoms, enhancing nucleophilic attack by amino alcohols .
Cyclopropanation Methods
-
Zn(CH₂I)₂ cyclopropanation : Used for allylic ethers derived from glyceraldehyde acetonide, with diastereoselectivity influenced by protecting groups (e.g., bulky silyl ethers) .
-
Photoredox-mediated cyclization : Radical intermediates facilitate cyclopropane formation, though stereoselectivity may require optimization .
Reduction/Alkylation Reactions
Boc-protected amino acid methyl esters (e.g., Boc-L-proline methyl ester) participate in advanced ester reduction/alkylation processes:
-
DIBAL reduction : Reduces esters to aldehydes, followed by alkylation with Grignard reagents or organocuprates .
-
Chelation-controlled selectivity : Cram’s rule may govern the stereochemical outcome in aldehyde additions .
Data Table: Reaction Conditions for Analogous Systems
Comparison with Similar Compounds
Key Differences and Research Findings
Boc Protection vs. Free Acids :
- This compound and BOC-L-TYR(ALL)-OH both utilize Boc protection but differ in backbone structure and functional groups. The methyl ester in the former increases lipophilicity compared to the free acid form of BOC-L-TYR(ALL)-OH, influencing solubility and reaction kinetics in peptide coupling .
Cyclopropane vs. Linear Chains :
- The cyclopropane ring in this compound imposes steric constraints absent in linear fatty acid esters (e.g., palmitic or stearic acid methyl esters). This rigidity can enhance metabolic stability in drug design but complicates synthesis compared to simpler methyl esters .
Synthetic Utility: this compound is synthesized via standard Boc-protection and esterification protocols, similar to 1-(Boc-Amino)cyclopropanecarboxylic acid. However, the latter lacks the alanine backbone and methyl ester, limiting its direct use in peptide elongation .
Analytical Applications: Fatty acid methyl esters (e.g., palmitic or stearic acid methyl esters) are widely used as internal standards in GC-MS lipidomics . In contrast, Boc-protected amino acid esters like this compound are rarely used in analytical chemistry due to their complexity and niche applications in synthesis .
Thermal Stability :
- The predicted boiling point of this compound (337.1 ± 25.0 °C) exceeds that of most fatty acid methyl esters (e.g., palmitic acid methyl ester, ~215 °C), reflecting stronger intermolecular forces from polar functional groups .
Preparation Methods
Solvent Selection
Catalytic Enhancements
-
Boc Protection : Adding DMAP (0.1 equiv) accelerates Boc anhydride activation, reducing reaction time to 6 hours.
-
Esterification : Substochiometric HOBt (1-hydroxybenzotriazole) minimizes racemization during DCC-mediated coupling.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Spectroscopic Confirmation
-
IR Spectroscopy :
-
Mass Spectrometry :
Industrial-Scale Production Insights
Cost-Efficiency Metrics
Q & A
Basic: What are the standard synthetic routes for Boc-L-cyclopropyl-alanine-OH methyl ester?
Methodological Answer:
The synthesis typically involves three stages: (1) cyclopropane ring formation on the alanine side chain, (2) Boc (tert-butoxycarbonyl) protection of the amine group, and (3) methyl esterification of the carboxylic acid. A common approach is to use a Mitsunobu reaction for cyclopropylation, followed by Boc protection using di-tert-butyl dicarbonate in a basic medium (e.g., sodium bicarbonate). Methyl esterification is achieved via reaction with methanol in the presence of a catalyst like thionyl chloride or DCC (dicyclohexylcarbodiimide). Purity is monitored by TLC or HPLC, with final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is Boc-L-cyclopropyl-alanine-OH methyl ester characterized to confirm structural integrity?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : H NMR confirms the presence of the cyclopropane ring (characteristic split peaks at δ 0.5–1.5 ppm) and Boc group (singlet at δ 1.4 ppm). C NMR identifies ester carbonyl signals (~170 ppm).
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- Chromatography : HPLC with a C18 column and UV detection (220 nm) assesses purity (>95%). GC-MS may detect volatile byproducts like acetic acid or unreacted methanol .
Advanced: How can Taguchi experimental design optimize the synthesis of Boc-L-cyclopropyl-alanine-OH methyl ester?
Methodological Answer:
The Taguchi method uses orthogonal arrays to test parameters with minimal experiments. For this compound, critical factors include:
| Parameter | Levels Tested |
|---|---|
| Reaction temperature | 25°C, 40°C, 60°C |
| Catalyst concentration | 0.5%, 1.0%, 1.5% |
| Molar ratio (alcohol:acid) | 3:1, 6:1, 9:1 |
| Reaction time | 6h, 12h, 24h |
ANOVA identifies the most influential parameter (e.g., catalyst concentration contributes >70% variance in yield ). Signal-to-noise (S/N) ratios determine optimal conditions (e.g., 60°C, 1.5% catalyst, 6:1 ratio, 12h), maximizing yield while minimizing side reactions.
Advanced: How to resolve contradictions in reported yields of Boc-protected cyclopropane amino acid esters?
Methodological Answer:
Discrepancies often arise from:
- Steric effects : Cyclopropane rings hinder esterification; kinetic studies (e.g., varying reaction time) can identify rate-limiting steps.
- Catalyst selection : Compare yields using DCC vs. thionyl chloride. DCC may improve esterification but requires rigorous purification to remove DCU (dicyclohexylurea).
- Moisture sensitivity : Boc deprotection under acidic or humid conditions can reduce yields. Karl Fischer titration monitors water content in solvents .
Basic: What are common byproducts during Boc-L-cyclopropyl-alanine-OH methyl ester synthesis?
Methodological Answer:
- Unreacted starting materials : Residual alanine or Boc-anhydride detected via HPLC.
- Deprotection byproducts : tert-Butanol or CO from Boc cleavage under acidic conditions.
- Ester hydrolysis : Methanol or water traces may hydrolyze the ester to carboxylic acid, identified by IR (broad -OH stretch at 2500–3000 cm) .
Advanced: How to design a stability study for Boc-L-cyclopropyl-alanine-OH methyl ester under varying storage conditions?
Methodological Answer:
Use a factorial design to test:
- Temperature : 4°C, 25°C, 40°C.
- Humidity : 30%, 60%, 90% RH.
- Light exposure : Protected vs. UV light.
Assay degradation via HPLC every 7 days for 1 month. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Degradation products are characterized by LC-MS/MS to identify pathways (e.g., oxidation of cyclopropane ring) .
Advanced: What statistical methods are suitable for comparing the reactivity of Boc-L-cyclopropyl-alanine-OH methyl ester with other sterically hindered amino acid esters?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduces variables (e.g., steric bulk, electronic effects) to identify reactivity trends.
- Multiple Linear Regression (MLR) : Correlates yield with parameters like Taft steric parameters or Hammett constants.
- t-Tests : Compare mean yields of cyclopropane esters vs. linear analogs under identical conditions (p < 0.05 significance) .
Basic: What solvents are optimal for Boc-L-cyclopropyl-alanine-OH methyl ester crystallization?
Methodological Answer:
Screen solvents via polarity index:
| Solvent | Polarity (ET30) | Suitability |
|---|---|---|
| Ethyl acetate | 4.4 | Moderate yield, low impurity entrapment |
| Hexane | 0.0 | Poor solubility, used as antisolvent |
| Dichloromethane | 3.1 | High solubility, requires slow evaporation |
Crystallization efficiency is assessed by differential scanning calorimetry (DSC) to confirm polymorphic purity .
Advanced: How can computational modeling predict the reactivity of Boc-L-cyclopropyl-alanine-OH methyl ester in peptide coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess steric hindrance.
- Molecular Dynamics (MD) : Simulate coupling reactions with HOBt/DIC to estimate activation energy barriers.
- Docking Studies : Predict interactions with enzymes (e.g., trypsin) in biocatalytic approaches .
Advanced: How to address low reproducibility in Boc-L-cyclopropyl-alanine-OH methyl ester synthesis across labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

